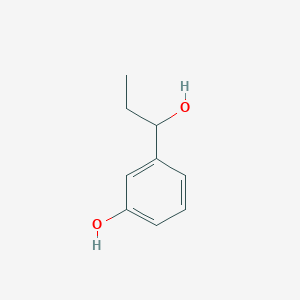
3-(1-Hydroxypropyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hydroxypropyl)phenol is an organic compound with the molecular formula C9H12O2 It is a phenolic compound characterized by a hydroxyl group attached to a benzene ring and a hydroxypropyl group at the meta position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydroxypropyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a hydroxypropyl group. For example, chlorobenzene can be fused with sodium hydroxide at high temperatures and pressures to produce sodium phenoxide, which can then be reacted with 1-chloropropanol to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The Suzuki–Miyaura coupling reaction is one such method, where an aryl halide is coupled with a hydroxypropylboronic acid in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and functional group tolerance.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1-Hydroxypropyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones, such as para-benzoquinone.
Reduction: Quinones formed from oxidation can be reduced back to hydroquinones.
Electrophilic Aromatic Substitution: The hydroxyl group activates the benzene ring towards electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Electrophilic Substitution: Halogens, nitric acid, and sulfuric acid are common reagents for halogenation, nitration, and sulfonation, respectively.
Major Products:
Oxidation: Para-benzoquinone
Reduction: Hydroquinone
Electrophilic Substitution: Halogenated, nitrated, or sulfonated phenols
Applications De Recherche Scientifique
3-(1-Hydroxypropyl)phenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(1-Hydroxypropyl)phenol involves its ability to donate hydrogen atoms and electrons, thereby neutralizing free radicals and preventing oxidative damage . The hydroxyl group on the benzene ring plays a crucial role in this antioxidant activity. Additionally, the compound can interact with various molecular targets, including enzymes and receptors, modulating their activity and contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Phenol: The simplest phenolic compound, with a hydroxyl group directly attached to a benzene ring.
4-(1-Hydroxypropyl)phenol: Similar to 3-(1-Hydroxypropyl)phenol but with the hydroxypropyl group at the para position.
3-(4-Hydroxyphenyl)propan-2-one: A related compound with a ketone group instead of a hydroxyl group.
Uniqueness: this compound is unique due to the specific positioning of the hydroxypropyl group, which influences its reactivity and interaction with other molecules. This positioning can affect the compound’s physical and chemical properties, making it distinct from other phenolic compounds .
Propriétés
IUPAC Name |
3-(1-hydroxypropyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEWBWNQZUJOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
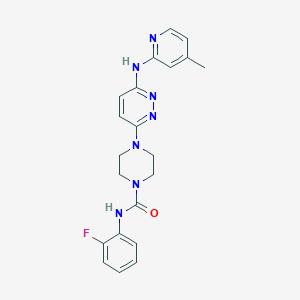
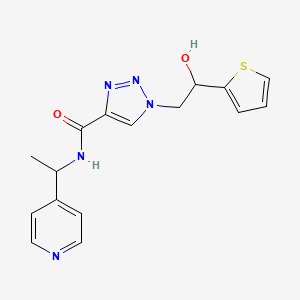
![3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea](/img/structure/B2574416.png)
![(4-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2574417.png)
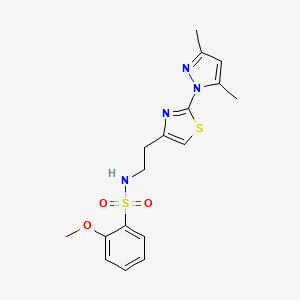
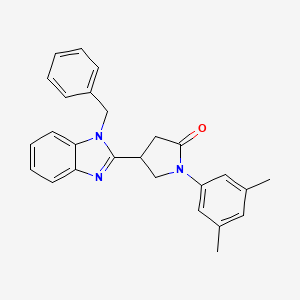
![N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-methylthiophene-2-carboxamide](/img/structure/B2574420.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2574428.png)
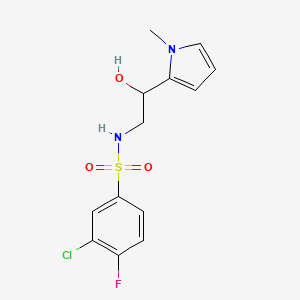
![4-[(2-Chloro-6-fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2574430.png)
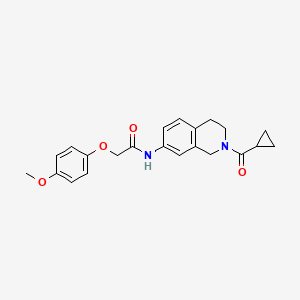
![4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2574435.png)

